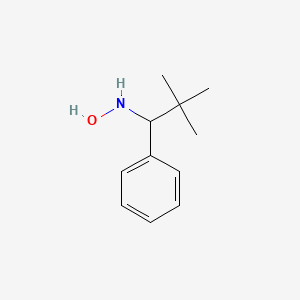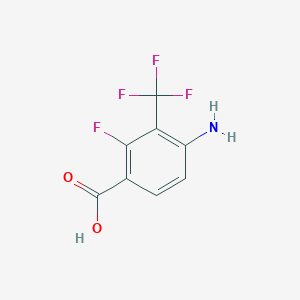
4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H5F4NO2. This compound is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions One common method involves the nitration of 3-(trifluoromethyl)benzoic acid, followed by reduction and fluorination steps The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures The resulting nitro compound is then reduced to the corresponding amino compound using reducing agents such as iron powder or tin chloride in acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Iron powder or tin chloride in acidic conditions.
Fluorination: Selectfluor or other electrophilic fluorinating agents.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Derivatives with different substituents on the aromatic ring.
Oxidation: Nitro derivatives.
Reduction: Amino derivatives with varying degrees of reduction.
Coupling: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to potent biological effects. The exact pathways involved may vary depending on the specific context and application.
Comparison with Similar Compounds
4-Amino-2-fluoro-3-(trifluoromethyl)benzoic acid can be compared with other fluorinated benzoic acids, such as:
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
These compounds share similar structural features but differ in the position and type of substituents on the aromatic ring. The unique combination of the amino, fluoro, and trifluoromethyl groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
194804-89-2 |
|---|---|
Molecular Formula |
C8H5F4NO2 |
Molecular Weight |
223.12 g/mol |
IUPAC Name |
4-amino-2-fluoro-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F4NO2/c9-6-3(7(14)15)1-2-4(13)5(6)8(10,11)12/h1-2H,13H2,(H,14,15) |
InChI Key |
YIESOACCFVPTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


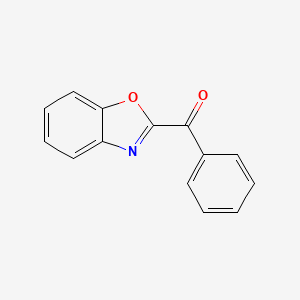
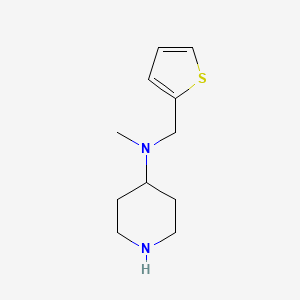
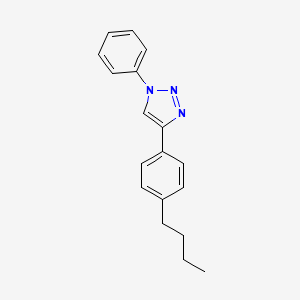
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
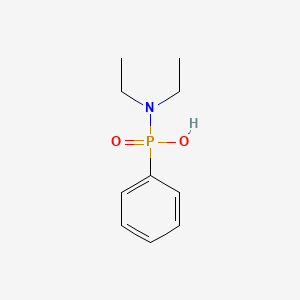
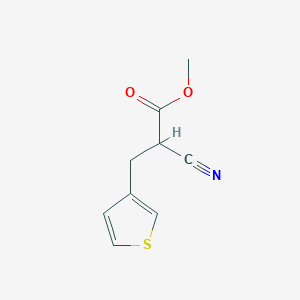
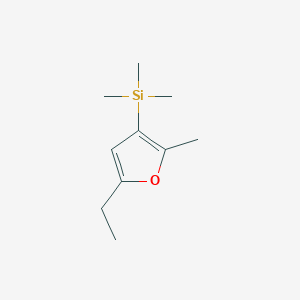
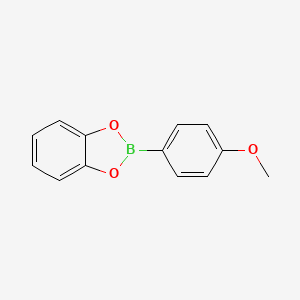
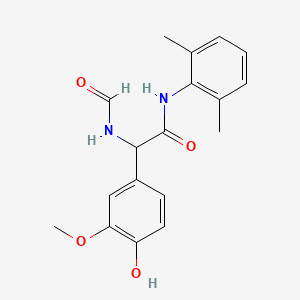
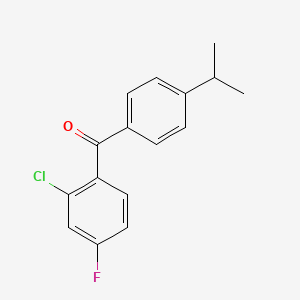


![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14136644.png)
